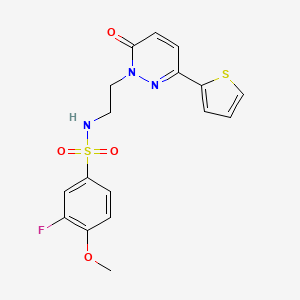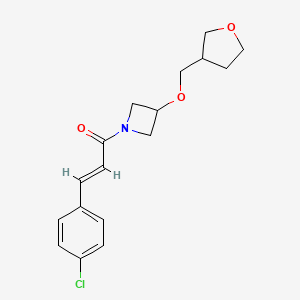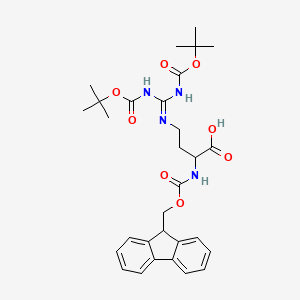![molecular formula C22H17Cl2N5O3S2 B2489683 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476275-03-3](/img/structure/B2489683.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis involves complex chemical processes tailored to construct the molecule from simpler precursors. While specific details on the synthesis of this exact compound are scarce, similar compounds have been synthesized through multistep reactions, involving key steps such as condensation, cyclization, and functional group transformations (Nakayama et al., 1998).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's behavior and interaction with other molecules. X-ray diffraction analysis and spectroscopic techniques such as IR, UV/vis, and NMR spectra are commonly used to elucidate the structure of similar compounds, revealing their molecular geometry, bond lengths, and angles, which are indicative of the compound's potential reactivity and physical properties (Nakayama et al., 1998).
Chemical Reactions and Properties
The compound's chemical properties, including reactivity with various reagents and conditions, are of great interest. Studies on related molecules have shown a range of reactions, such as with MeI, dimethyl acetylenedicarboxylate, and elemental sulfur, leading to the formation of new compounds with diverse functional groups (Nakayama et al., 1998). These reactions are essential for further modifications and applications of the compound in various fields.
Physical Properties Analysis
The physical properties, including solubility, melting point, and optical properties, are determined by the molecular structure and composition. For similar compounds, properties such as optical transmittance and thermal stability have been extensively studied, showing high thermal stability and significant solubility in polar aprotic solvents (Zhang et al., 2013).
Chemical Properties Analysis
Chemical properties encompass the molecule's behavior in chemical reactions, including its acid-base characteristics, redox potential, and interaction with various chemical reagents. These properties are essential for predicting the compound's reactivity and stability under different conditions. Studies on analogous compounds have explored their reactivity, showing a range of products depending on the reaction conditions (Khazaei et al., 2015).
Aplicaciones Científicas De Investigación
Molecular Properties and Druglikeness
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide belongs to a class of chemicals known for their potential in medical and biological applications. Research indicates that similar compounds, specifically bis(azolyl)sulfonamidoacetamides, demonstrate notable antimicrobial activity against various microorganisms, suggesting their potential as drug candidates. The molecular properties of such compounds have been studied to identify their druglikeness properties, indicating a promising avenue for future pharmaceutical development (S. P et al., 2021).
Anticancer Properties
Derivatives of similar compounds, like indapamide derivatives, have been synthesized and evaluated for their anticancer properties. For instance, specific compounds have demonstrated significant pro-apoptotic activity on melanoma cell lines, indicating their potential utility as anticancer agents. These compounds have also been investigated for their ability to inhibit physiologically relevant human carbonic anhydrase isoforms, which are essential in various physiological processes, further underscoring their potential in cancer treatment (Ö. Yılmaz et al., 2015).
Enzyme Inhibition
The compound and its analogs have been studied for their inhibitory effects on various carbonic anhydrase isoforms. Research shows that aromatic sulfonamides similar to this compound can effectively inhibit these enzymes, which play a crucial role in many biological processes, including respiration and the regulation of pH in tissues. The inhibition of these enzymes is a promising strategy in the treatment of several conditions, including glaucoma, epilepsy, and even certain cancers, highlighting the compound's potential therapeutic applications (C. Supuran et al., 2013).
Novel Synthesis Methods
Innovative synthesis methods have been developed for compounds structurally similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide. These methods have paved the way for the creation of acridine-acetazolamide conjugates, which have shown promising results as inhibitors of carbonic anhydrases, further underscoring the compound's potential in therapeutic applications (Ramazan Ulus et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N5O3S2/c23-18-8-5-16(13-19(18)24)20-14-33-22(27-20)28-21(30)15-3-6-17(7-4-15)34(31,32)29(11-1-9-25)12-2-10-26/h3-8,13-14H,1-2,11-12H2,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUBNYUSFFVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)
![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)
![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)


![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)
![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489613.png)


![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)
